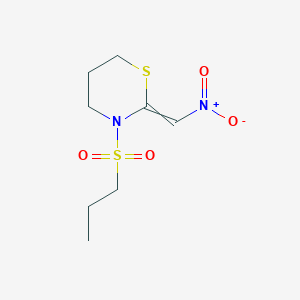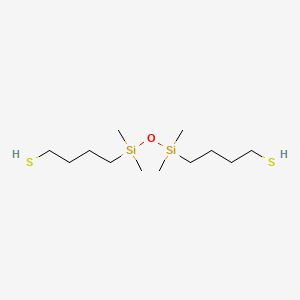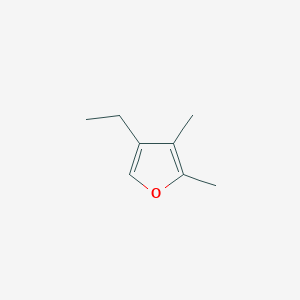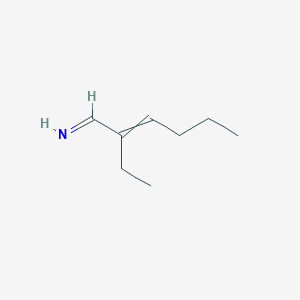![molecular formula C23H37BrO2 B14383878 3-Bromo-1-[4-(tetradecyloxy)phenyl]propan-1-one CAS No. 89735-64-8](/img/structure/B14383878.png)
3-Bromo-1-[4-(tetradecyloxy)phenyl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-[4-(tetradecyloxy)phenyl]propan-1-one is an organic compound characterized by the presence of a bromine atom, a phenyl group, and a long alkoxy chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-[4-(tetradecyloxy)phenyl]propan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-[4-(tetradecyloxy)phenyl]propan-1-one using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes, but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-[4-(tetradecyloxy)phenyl]propan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
3-Bromo-1-[4-(tetradecyloxy)phenyl]propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-1-[4-(tetradecyloxy)phenyl]propan-1-one involves its interaction with specific molecular targets. The bromine atom and the phenyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-phenyl-1-propene: Similar structure but lacks the long alkoxy chain.
1-(4-(3-(4-Bromo-phenyl)-propyl)-phenyl)-propan-1-one: Similar core structure but different substituents.
Uniqueness
3-Bromo-1-[4-(tetradecyloxy)phenyl]propan-1-one is unique due to its long alkoxy chain, which imparts distinct physical and chemical properties
Properties
CAS No. |
89735-64-8 |
|---|---|
Molecular Formula |
C23H37BrO2 |
Molecular Weight |
425.4 g/mol |
IUPAC Name |
3-bromo-1-(4-tetradecoxyphenyl)propan-1-one |
InChI |
InChI=1S/C23H37BrO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-20-26-22-16-14-21(15-17-22)23(25)18-19-24/h14-17H,2-13,18-20H2,1H3 |
InChI Key |
RNMMEGRVAMAGBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-{4-[(Methanesulfonyl)methyl]-2-methoxyphenyl}-7H-purine](/img/structure/B14383801.png)

![4-{[4-(2-Methoxyethyl)phenoxy]methyl}-1,3,2lambda~4~-dioxathiolan-2-one](/img/structure/B14383807.png)
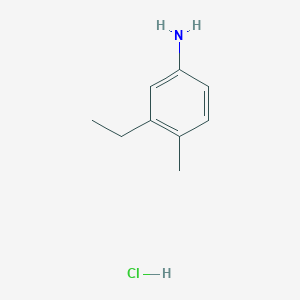
![2-[3-(Pentyloxy)naphthalen-2-YL]-1H-imidazo[4,5-B]pyridine](/img/structure/B14383819.png)


